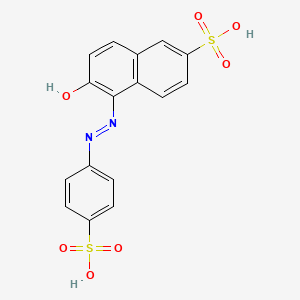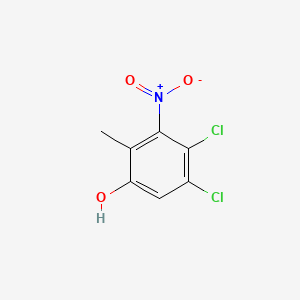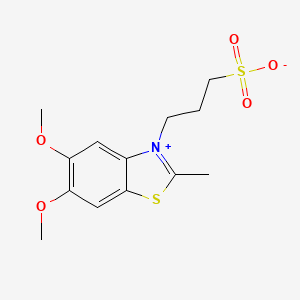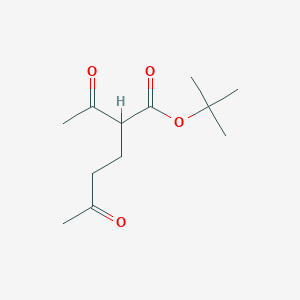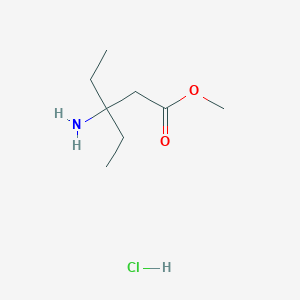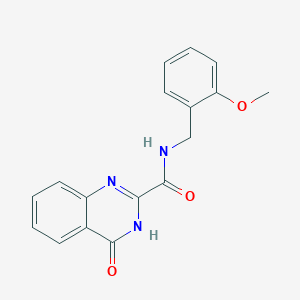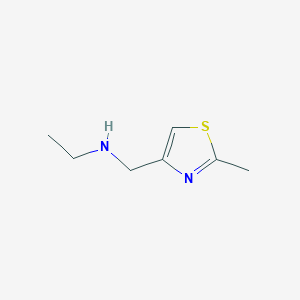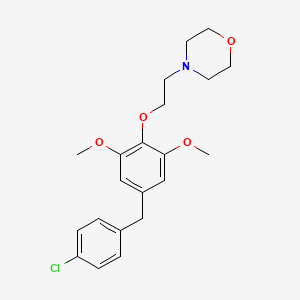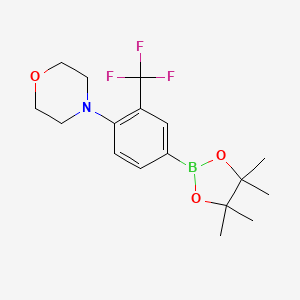
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a morpholino group, and a boronic acid pinacol ester moiety. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of 3-(trifluoromethyl)-4-(morpholino)phenylboronic acid with pinacol in the presence of a suitable catalyst.
Esterification: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The trifluoromethyl and morpholino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of advanced materials with unique properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester involves its interaction with specific molecular targets. The trifluoromethyl and morpholino groups contribute to its binding affinity and specificity. The boronic acid moiety can form reversible covalent bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and morpholino groups, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester:
4-(Morpholino)phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, influencing its chemical properties and reactivity.
Uniqueness
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester is unique due to the combination of trifluoromethyl, morpholino, and boronic acid pinacol ester moieties. This combination imparts distinct chemical properties, making it valuable in various scientific research applications.
Propiedades
Número CAS |
1373522-71-4 |
|---|---|
Fórmula molecular |
C17H23BF3NO3 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C17H23BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-5-6-14(13(11-12)17(19,20)21)22-7-9-23-10-8-22/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
HTYJFLWPTNTRTB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


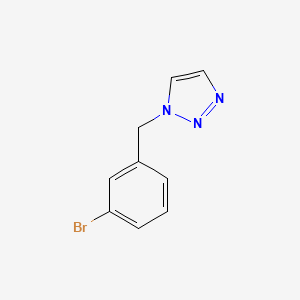
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
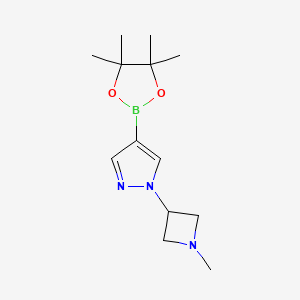
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
